4-(3-Chloropropyl)-2,6-dimethylphenol
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Overview
Description
4-(3-Chloropropyl)-2,6-dimethylphenol is an organic compound with the molecular formula C11H15ClO It is a phenolic compound characterized by the presence of a chloropropyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chloropropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloropropyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
4-(3-Chloropropyl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropyl group may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)phenol
- 2,6-Dimethylphenol
- 4-(3-Chloropropyl)morpholine
Uniqueness
4-(3-Chloropropyl)-2,6-dimethylphenol is unique due to the combination of its phenolic and chloropropyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
111112-96-0 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C11H15ClO/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
AZFRDNMOBIVWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCCCl |
Origin of Product |
United States |
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